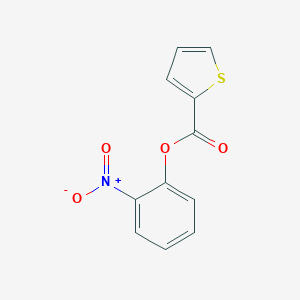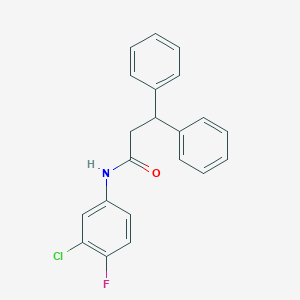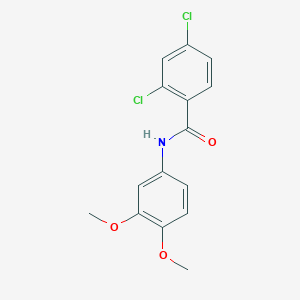
2,4-dichloro-N-(3,4-dimethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-(3,4-dimethoxyphenyl)benzamide, also known as diclofop-methyl, is a herbicide that is commonly used in agriculture to control grass weeds in cereal crops. It belongs to the chemical class of aryloxyphenoxypropionates and has a molecular weight of 361.2 g/mol.
Mechanism of Action
Diclofop-methyl acts by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids. This leads to a depletion of fatty acids in the plant, which in turn disrupts the formation of cell membranes and other cellular structures. The end result is the death of the plant.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have a number of biochemical and physiological effects on plants. These include a reduction in chlorophyll content, inhibition of photosynthesis, and disruption of cell membrane integrity. In addition, 2,4-dichloro-N-(3,4-dimethoxyphenyl)benzamidehyl has been shown to induce oxidative stress in plants, leading to the accumulation of reactive oxygen species (ROS) and the activation of antioxidant defense mechanisms.
Advantages and Limitations for Lab Experiments
Diclofop-methyl is a useful tool for studying the physiology and biochemistry of plants, particularly the biosynthesis of fatty acids and chlorophyll. It is relatively easy to use and has a well-defined mode of action. However, its use is limited by its toxicity to non-target organisms, including mammals and birds. Therefore, it must be used with caution and appropriate safety measures.
Future Directions
There are several future directions for research on 2,4-dichloro-N-(3,4-dimethoxyphenyl)benzamidehyl. One area of interest is the development of new herbicides that are more effective and less toxic to non-target organisms. Another area of interest is the study of the molecular mechanisms that underlie the herbicidal activity of 2,4-dichloro-N-(3,4-dimethoxyphenyl)benzamidehyl. This could lead to the development of new strategies for weed control that are more sustainable and environmentally friendly. Finally, there is a need for more research on the ecological effects of 2,4-dichloro-N-(3,4-dimethoxyphenyl)benzamidehyl, particularly its effects on soil microorganisms and other non-target organisms.
Synthesis Methods
Diclofop-methyl can be synthesized by reacting 2,4-dichlorophenol with 3,4-dimethoxyaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methyl chloroformate to yield 2,4-dichloro-N-(3,4-dimethoxyphenyl)benzamidehyl. The overall yield of the synthesis process is around 60%.
Scientific Research Applications
Diclofop-methyl has been extensively studied for its herbicidal activity and its effects on non-target organisms. It has been shown to be effective against a wide range of grass weeds, including wild oats, barnyard grass, and green foxtail. In addition, 2,4-dichloro-N-(3,4-dimethoxyphenyl)benzamidehyl has been used as a tool to study the physiology and biochemistry of plants, particularly the biosynthesis of fatty acids and chlorophyll.
properties
Molecular Formula |
C15H13Cl2NO3 |
|---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
2,4-dichloro-N-(3,4-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-13-6-4-10(8-14(13)21-2)18-15(19)11-5-3-9(16)7-12(11)17/h3-8H,1-2H3,(H,18,19) |
InChI Key |
UCDJVHMPRYNNTL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



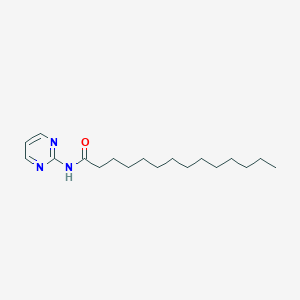


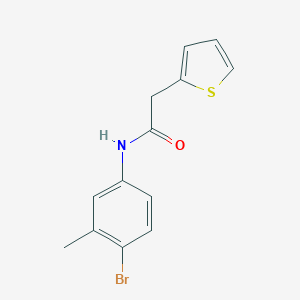

![N-(4-methylbenzo[d]thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B291174.png)



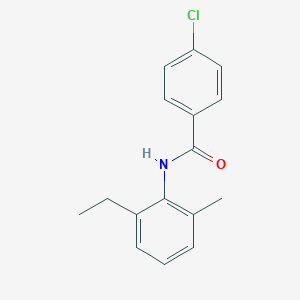

![Phenyl 2-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B291187.png)
